Chlorhydrate de 3-aminopyridazine

Vue d'ensemble

Description

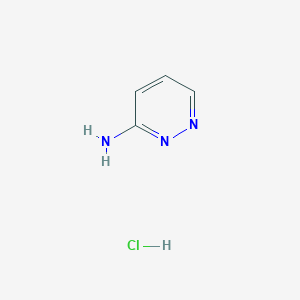

3-Aminopyridazine hydrochloride (3-AP) is an organic compound that has been studied for its potential applications in scientific research and experiments. 3-AP is a member of the pyridazine family, which are nitrogen-containing heterocyclic compounds that are found in many natural products. 3-AP is synthesized through a multi-step reaction involving the reaction of 3-aminopyridine with hydrochloric acid. It is a white, water-soluble solid that is widely used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.

Applications De Recherche Scientifique

Découverte et développement de médicaments

Le cycle pyridazine, qui fait partie du chlorhydrate de 3-aminopyridazine, est doté de propriétés physicochimiques uniques. Ces propriétés contribuent à des applications uniques en reconnaissance moléculaire, tandis que la polarité inhérente, les faibles effets inhibiteurs du cytochrome P450 et le potentiel de réduction de l'interaction d'une molécule avec le canal potassique hERG cardiaque ajoutent une valeur supplémentaire dans la découverte et le développement de médicaments .

Reconnaissance moléculaire

Le moment dipolaire élevé du cycle pyridazine sous-tend des interactions de type π-π et une capacité de liaison hydrogène robuste et double qui peut être importante dans les interactions médicament-cible . Ces propriétés rendent le this compound utile en reconnaissance moléculaire.

Produits pharmaceutiques

Le this compound est une matière première et un intermédiaire importants utilisés dans les produits pharmaceutiques . Il a été utilisé dans le développement de médicaments tels que l'antagoniste du récepteur de l'hormone de libération des gonadotrophines relugolix et l'inhibiteur allostérique de la tyrosine kinase 2 deucravacitinib .

Produits agrochimiques

Le this compound a trouvé une application dans le domaine agricole où une série de dérivés de 6-(benzyloxy)pyridazin-3-amine a été étudiée pour son potentiel à fonctionner comme des herbicides .

Matières colorantes

Il est également utilisé comme matière première et intermédiaire importante dans les matières colorantes . Les propriétés uniques du cycle pyridazine peuvent contribuer au développement de nouveaux colorants.

Propriétés anticancéreuses

Safety and Hazards

3-Aminopyridazine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .

Orientations Futures

The pyridazine ring in 3-Aminopyridazine hydrochloride is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring . This suggests potential future directions for the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .

Mécanisme D'action

Target of Action

Pyridazine derivatives have been found to interact with a variety of targets, including monoamine oxidase (mao), the gonadotropin-releasing hormone (gnrh) receptor, and tyrosine kinase 2 (tyk2) .

Mode of Action

It has weak basicity, a high dipole moment that allows for π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be crucial in drug-target interactions.

Biochemical Pathways

Pyridazine derivatives have been associated with various biological activities, including anti-inflammatory, antiplatelet, and anticancer effects .

Result of Action

Pyridazine derivatives have been associated with a variety of physiological effects, including anti-inflammatory and anticancer activities .

Analyse Biochimique

Biochemical Properties

3-Aminopyridazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyridazine ring in 3-Aminopyridazine hydrochloride is known for its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity . These properties facilitate interactions with drug targets, making it valuable in molecular recognition and drug discovery . Additionally, 3-Aminopyridazine hydrochloride has been shown to have low cytochrome P450 inhibitory effects, which is advantageous in reducing potential drug-drug interactions .

Cellular Effects

3-Aminopyridazine hydrochloride influences various cellular processes and cell types. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s unique physicochemical properties enable it to modulate cellular functions by interacting with specific cellular targets. For example, the pyridazine ring’s ability to engage in π-π stacking interactions and hydrogen bonding can influence cell signaling pathways and gene expression . Moreover, 3-Aminopyridazine hydrochloride’s low interaction with the cardiac hERG potassium channel adds value in drug development by minimizing adverse cardiac effects .

Molecular Mechanism

The molecular mechanism of 3-Aminopyridazine hydrochloride involves its interaction with various biomolecules. The compound’s pyridazine ring structure allows it to form stable complexes with enzymes and proteins through hydrogen bonding and π-π stacking interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific target. Additionally, 3-Aminopyridazine hydrochloride can modulate gene expression by binding to regulatory elements in the genome . This binding can result in changes in transcriptional activity and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Aminopyridazine hydrochloride can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 3-Aminopyridazine hydrochloride remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of 3-Aminopyridazine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, toxic or adverse effects may be observed. For instance, studies on similar pyridazine derivatives have shown that high doses can lead to adverse effects such as convulsions . Therefore, careful dosage optimization is essential to maximize the therapeutic potential of 3-Aminopyridazine hydrochloride while minimizing toxicity.

Metabolic Pathways

3-Aminopyridazine hydrochloride is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the pyridazine ring’s unique properties enable it to participate in redox reactions and other metabolic processes . These interactions can influence the overall metabolic state of cells and tissues, highlighting the importance of understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 3-Aminopyridazine hydrochloride within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the pyridazine ring’s physicochemical properties can influence its localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 3-Aminopyridazine hydrochloride can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the pyridazine ring’s ability to form stable complexes with biomolecules can influence its localization within the cell . This localization can impact the compound’s interactions with cellular targets and subsequent biological effects.

Propriétés

IUPAC Name |

pyridazin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3.ClH/c5-4-2-1-3-6-7-4;/h1-3H,(H2,5,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRUEXFJNQVIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586060 | |

| Record name | Pyridazin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89203-22-5 | |

| Record name | Pyridazin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89203-22-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Chloromethyl)phenyl]morpholine](/img/structure/B1285253.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)

![4-[3-(2-Chloro-4,5-Difluoro-Benzoyl)ureido]-3-Trifluoromethoxybenzoic Acid](/img/structure/B1285320.png)